REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:13])=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)[C:5]#[N:6]>CO>[NH2:1][C:2]1[C:3]([CH3:13])=[C:4]([CH:7]=[CH:8][C:9]=1[NH2:10])[C:5]#[N:6]
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Name
|
|
Quantity
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250 mg
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Type
|
reactant
|
Smiles
|
NC=1C(=C(C#N)C=CC1[N+](=O)[O-])C
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Name
|
palladium-activated carbon ethylene diamine
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Quantity
|
255 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt under hydrogen atmosphere for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite® pad
|
Type
|
WASH
|
Details
|
The Celite® pad was washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The collected filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |